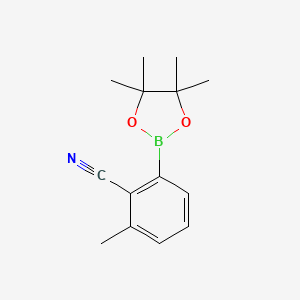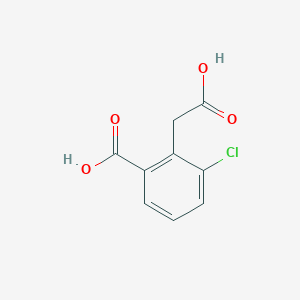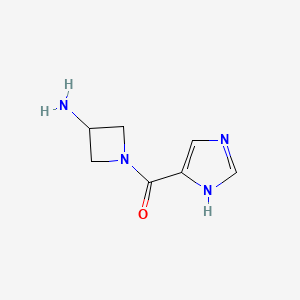![molecular formula C7H14N2O B1490706 2-氧杂-6,9-二氮杂螺[4.5]癸烷 CAS No. 923277-58-1](/img/structure/B1490706.png)
2-氧杂-6,9-二氮杂螺[4.5]癸烷
描述
2-Oxa-6,9-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxa-6,9-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-6,9-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在螺缩醛天然产物合成中的作用
该化合物在D-葡萄糖立体选择性合成1,6,9-三氧杂螺[4.5]癸烷中起着至关重要的作用 。这些是螺缩醛天然产物的新型结构基序。 螺缩醛是众多天然产物的中心结构核心元素,对它们的生物活性至关重要 .
FGFR4 抑制剂
它被用作FGFR4抑制剂,用于治疗肝细胞癌 。 FGFR4是成纤维细胞生长因子受体家族的成员,其中氨基酸序列在成员之间以及整个进化过程中高度保守 .
Vanin-1 酶抑制剂
该化合物作为vanin-1酶的抑制剂 。 Vanin-1在代谢和炎症中起着重要作用 .
17β-HSD1 抑制剂
它被用作17β-HSD1抑制剂,用于治疗或预防与类固醇激素相关的疾病或病症,或需要降低内源性雌二醇浓度 .
sGC 兴奋剂
该化合物被用作NO非依赖性和血红素依赖性sGC兴奋剂 。 这些在治疗各种疾病中很有用 .
在构效关系研究中的作用
作用机制
Target of Action
The primary targets of 2-Oxa-6,9-diazaspiro[4This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .
Mode of Action
The mode of action of 2-Oxa-6,9-diazaspiro[4As a new compound, its interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by 2-Oxa-6,9-diazaspiro[4It has been suggested that this compound may be involved in the production of biologically active compounds .
Result of Action
The molecular and cellular effects of 2-Oxa-6,9-diazaspiro[4As a new compound, its effects are still being studied .
生化分析
Biochemical Properties
2-Oxa-6,9-diazaspiro[4.5]decane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The compound’s interactions with proteins can lead to changes in protein conformation and function, influencing cellular processes . Additionally, 2-Oxa-6,9-diazaspiro[4.5]decane may bind to specific receptors, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of 2-Oxa-6,9-diazaspiro[4.5]decane on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, the compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, 2-Oxa-6,9-diazaspiro[4.5]decane can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, 2-Oxa-6,9-diazaspiro[4.5]decane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . The compound may act as an enzyme inhibitor, preventing the enzyme from catalyzing its substrate, or as an activator, enhancing the enzyme’s activity . Additionally, 2-Oxa-6,9-diazaspiro[4.5]decane can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxa-6,9-diazaspiro[4.5]decane can change over time due to its stability and degradation properties . The compound’s stability in different conditions, such as temperature and pH, can affect its long-term effects on cellular function . Studies have shown that prolonged exposure to 2-Oxa-6,9-diazaspiro[4.5]decane can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism . Additionally, the degradation products of the compound may have distinct biochemical properties, further influencing its overall impact .
Dosage Effects in Animal Models
The effects of 2-Oxa-6,9-diazaspiro[4.5]decane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Oxa-6,9-diazaspiro[4.5]decane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways . For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism, thereby affecting the overall metabolic balance within cells . Additionally, 2-Oxa-6,9-diazaspiro[4.5]decane can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of 2-Oxa-6,9-diazaspiro[4.5]decane within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding the transport and distribution mechanisms of 2-Oxa-6,9-diazaspiro[4.5]decane is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 2-Oxa-6,9-diazaspiro[4.5]decane can affect its activity and function . The compound may be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular distribution of 2-Oxa-6,9-diazaspiro[4.5]decane can influence its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
2-oxa-6,9-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-4-10-6-7(1)5-8-2-3-9-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFAWVFQIANKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


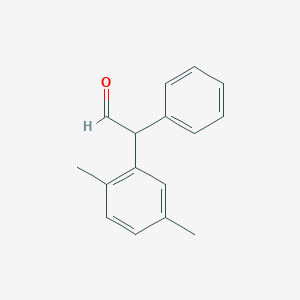
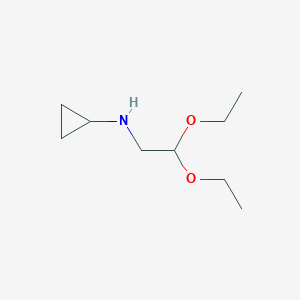
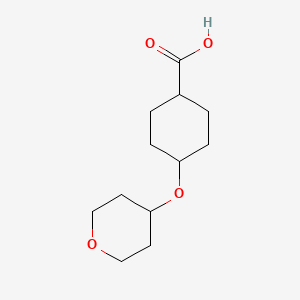
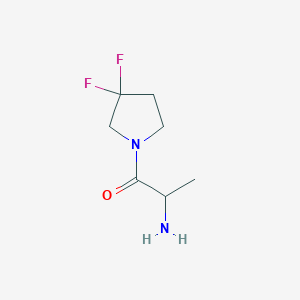
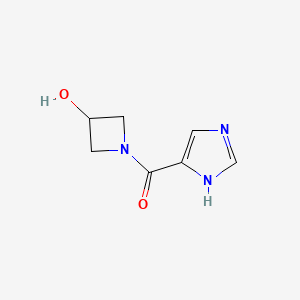
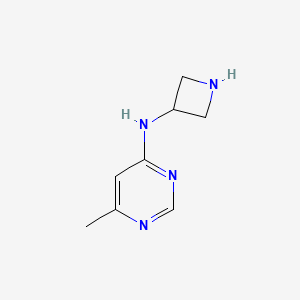
![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)
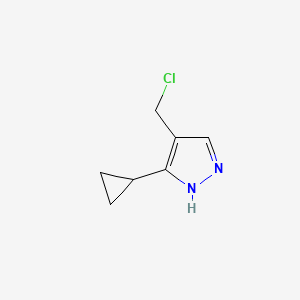
![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)
